molecular formula C18H34N2O2 B15434124 1,8-Diazacycloicosane-2,9-dione CAS No. 84756-43-4

1,8-Diazacycloicosane-2,9-dione

Cat. No.: B15434124
CAS No.: 84756-43-4
M. Wt: 310.5 g/mol
InChI Key: AVFMSQAMZZRAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, extensive information is available for 1,8-Diazacyclotetradecane-2,9-dione (CAS RN: 56403-09-9 and 5776-79-4), a 14-membered macrocyclic diketone. This compound has the molecular formula C₁₂H₂₂N₂O₂, a molecular mass of 226.32 g/mol, and is recognized as a pharmaceutical intermediate .

Properties

CAS No.

84756-43-4

Molecular Formula

C18H34N2O2

Molecular Weight

310.5 g/mol

IUPAC Name

1,8-diazacycloicosane-2,9-dione

InChI

InChI=1S/C18H34N2O2/c21-17-13-9-6-4-2-1-3-5-7-11-15-19-18(22)14-10-8-12-16-20-17/h1-16H2,(H,19,22)(H,20,21)

InChI Key

AVFMSQAMZZRAJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)NCCCCCC(=O)NCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 1,8-Diazacyclotetradecane-2,9-dione, such as diketone motifs, heterocyclic frameworks, or pharmaceutical relevance:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Mass (g/mol) Key Features Applications/Activity Reference
1,8-Diazacyclotetradecane-2,9-dione C₁₂H₂₂N₂O₂ 226.32 14-membered macrocycle, two N atoms, two ketones Pharmaceutical intermediate ; potential metal coordination
Benzo[f]indole-4,9-dione derivatives Varies (e.g., C₁₆H₁₀NO₃) ~260–300 Fused indole-dione structure, aromatic rings, ROS-inducing properties Anticancer agents (TNBC apoptosis via ROS/caspase pathways)
(5R)-1,8-Diazaspiro[4.4]nonane-2,9-dione C₇H₁₀N₂O₂ 154.17 Spirocyclic structure, smaller ring system (9-membered) No therapeutic data in evidence; structural analog for synthetic studies
4-Azatricyclo[5.2.2.0²,⁶]undecene derivatives C₁₃H₁₅NO₄ 265.26 Tricyclic imide, rigid backbone Synthetic intermediates; no biological activity reported

Key Findings :

Macrocyclic vs. Fused-Ring Systems :

  • 1,8-Diazacyclotetradecane-2,9-dione’s macrocyclic structure offers flexibility for host-guest interactions, unlike the rigid fused-ring system of benzo[f]indole-4,9-dione derivatives. The latter’s planar aromatic structure enhances DNA intercalation, contributing to anticancer activity .
  • Biological Activity : Benzo[f]indole-4,9-dione derivatives (e.g., LACBio1–4) exhibit potent cytotoxicity against TNBC cells (IC₅₀: 2–10 μM) via ROS-mediated apoptosis, whereas 1,8-Diazacyclotetradecane-2,9-dione lacks reported direct therapeutic effects .

The tricyclic 4-azatricyclo compound’s imide group enables thermal stability but limits solubility compared to macrocyclic diketones .

Synthetic Utility :

  • 1,8-Diazacyclotetradecane-2,9-dione is synthesized via cyclization of diketone precursors, contrasting with benzo[f]indole-4,9-dione derivatives, which require multistep fusion reactions .

Q & A

Q. How to explore novel applications in interdisciplinary research (e.g., materials science)?

  • Methodological Answer :
  • Polymer composites : Incorporate into polyurethane matrices and test mechanical properties via tensile testing .
  • Electrochemical sensors : Functionalize electrodes and measure sensitivity to heavy metals using cyclic voltammetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.